molecular formula C14H12F3NO2 B7867188 3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl

3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl

Cat. No.: B7867188
M. Wt: 283.24 g/mol
InChI Key: DVIRAVXTFGPNHV-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl: is an organic compound characterized by the presence of an amino group, a methoxy group, and a trifluoromethoxy group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods: Industrial production of 3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.

    Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.

Biology and Medicine:

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Studies: It can be used as a probe in biological studies to investigate molecular interactions and pathways.

Industry:

    Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets.

    Polymers: It is used in the production of polymers with enhanced properties, such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

  • 3-Amino-4-methoxyphenylboronic acid
  • 4-Amino-3-methoxyphenylboronic acid
  • 3,5-Dibromo-4-amino-4’-(trifluoromethoxy)biphenyl

Comparison:

  • Uniqueness: The presence of both methoxy and trifluoromethoxy groups in 3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl provides a unique combination of electronic and steric effects, enhancing its reactivity and potential applications.
  • Chemical Properties: Compared to similar compounds, 3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl exhibits higher thermal stability and resistance to oxidative degradation.
  • Applications: While similar compounds may have applications in specific fields, the unique structure of 3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl allows for a broader range of applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-methoxy-5-[4-(trifluoromethoxy)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-19-13-7-4-10(8-12(13)18)9-2-5-11(6-3-9)20-14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIRAVXTFGPNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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